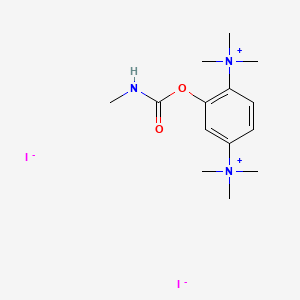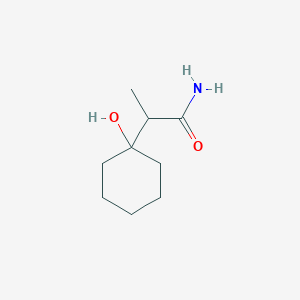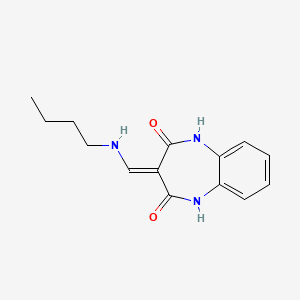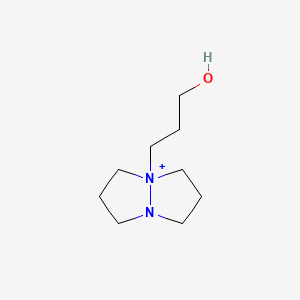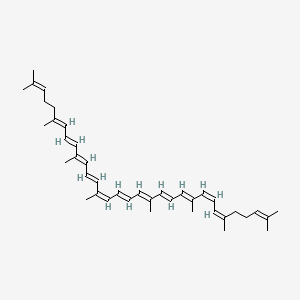
Bis(4-tert-butylphenoxy)phosphinothioylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-tert-butylphenoxy)phosphinothioylhydrazine is a chemical compound with the molecular formula C20H29N2O2PS and a molecular weight of 392.495 g/mol . It is known for its unique structure, which includes phosphinothioyl and hydrazine functional groups, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for Bis(4-tert-butylphenoxy)phosphinothioylhydrazine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
Bis(4-tert-butylphenoxy)phosphinothioylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinothioyl derivatives.
Reduction: Reduction reactions can lead to the formation of phosphinothioylhydrazine derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinothioyl oxides, while substitution reactions can produce a variety of phenoxy-substituted derivatives .
Scientific Research Applications
Bis(4-tert-butylphenoxy)phosphinothioylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism by which Bis(4-tert-butylphenoxy)phosphinothioylhydrazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme mechanisms and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Bis(2,4-di-tert-butylphenyl)phosphate: Known for its antioxidant properties and used in polymer processing.
Bis(4-tert-butylphenyl)amine: Used in organic synthesis and as a stabilizer in various applications.
Bis(4-tert-butylphenyl) phenyl phosphate: Utilized in flame retardants and plasticizers.
Uniqueness
Bis(4-tert-butylphenoxy)phosphinothioylhydrazine stands out due to its combination of phosphinothioyl and hydrazine functional groups, which provide unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in both research and industrial contexts .
Properties
CAS No. |
26276-54-0 |
|---|---|
Molecular Formula |
C20H29N2O2PS |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
bis(4-tert-butylphenoxy)phosphinothioylhydrazine |
InChI |
InChI=1S/C20H29N2O2PS/c1-19(2,3)15-7-11-17(12-8-15)23-25(26,22-21)24-18-13-9-16(10-14-18)20(4,5)6/h7-14H,21H2,1-6H3,(H,22,26) |
InChI Key |
JRXHLWFCZUJXHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OP(=S)(NN)OC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14,16-dimethyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B12805711.png)
